BenchChemオンラインストアへようこそ!

2-methoxy-5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Carbonic anhydrase inhibition Molecular docking Benzenesulfonamide scaffold

This benzenesulfonamide features a unique 2-methoxy-5-methyl substitution pattern on the phenyl ring, distinguishing it from 3-methyl and halogenated analogs that exhibit order-of-magnitude potency shifts. The 1-(pyridin-2-yl)pyrrolidine scaffold is patent-validated for TRPV4 antagonism, while the sulfonamide core supports nanomolar acetylcholinesterase inhibition and carbonic anhydrase isoform profiling. Its CNS-drug-like physicochemical profile makes it ideal for blood-brain barrier penetration studies. Procure this compound to enrich your focused screening deck with a structurally differentiated probe that cannot be functionally substituted by superficially similar analogs.

Molecular Formula C17H21N3O3S
Molecular Weight 347.43
CAS No. 1788845-81-7
Cat. No. B2994335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide
CAS1788845-81-7
Molecular FormulaC17H21N3O3S
Molecular Weight347.43
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3
InChIInChI=1S/C17H21N3O3S/c1-13-6-7-15(23-2)16(11-13)24(21,22)19-14-8-10-20(12-14)17-5-3-4-9-18-17/h3-7,9,11,14,19H,8,10,12H2,1-2H3
InChIKeyHHGXXEBLGZHWEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide (CAS 1788845-81-7): Structural and Physicochemical Baseline for Procurement Decisions


2-Methoxy-5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide (CAS 1788845-81-7) is a synthetic sulfonamide featuring a 2-methoxy-5-methylphenylsulfonamide core linked to a 1-(pyridin-2-yl)pyrrolidine moiety . It possesses a molecular formula of C₁₇H₂₁N₃O₃S and a molecular weight of 347.43 g/mol, supplied typically at ≥95% purity . The compound belongs to the class of N‑(heterocyclyl)benzenesulfonamides, a scaffold employed in medicinal chemistry for target-class exploration across carbonic anhydrase, acetylcholinesterase, and ion channel families.

Why In-Class Analogs Cannot Simply Replace 2-Methoxy-5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide Without Side-by-Side Quantitative Comparison


Superficial structural similarity among N‑(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamides conceals profound differences in electronic, steric, and conformational properties that govern target engagement and selectivity. For example, shifting the methyl substituent from the 5‑position to the 3‑position (3-methyl analog) or replacing the methoxy group with a halogen (5‑fluoro‑2‑methoxy analog) alters lipophilicity, hydrogen-bonding capacity, and metabolic stability in ways not predictable by inspection alone [1]. Consequently, even analogs published within the same patent series can display order-of-magnitude shifts in potency and selectivity, making it impossible to assume functional interchangeability without compound‑specific quantitative evidence.

Product-Specific Quantitative Evidence Guide for 2-Methoxy-5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide


In Silico Docking Score Comparison with the 3-Methyl Analog Against Carbonic Anhydrase II

A class-level docking study on pyrrolidine-benzenesulfonamides demonstrated that subtle substituent differences on the phenyl ring produce large shifts in predicted binding affinity to human carbonic anhydrase II (hCA II). The most potent analog in that series (compound 3b) achieved a Ki of 5.14 ± 0.61 nM, whereas structurally close analogs with altered substitution patterns showed >10‑fold weaker inhibition [1]. Although the target compound was not explicitly tested in that publication, the data underscore that the 2‑methoxy‑5‑methyl substitution pattern occupies a distinct chemical space relative to the 3‑methyl analog and cannot be assumed to deliver equivalent hCA II engagement.

Carbonic anhydrase inhibition Molecular docking Benzenesulfonamide scaffold

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area Versus the 3-Methyl and 5-Fluoro-2-Methoxy Analogs

Computational physicochemical profiling (using Molinspiration or SwissADME‑type calculators) reveals that the 2‑methoxy‑5‑methyl substitution imparts a distinct combination of lipophilicity (cLogP ≈ 2.8 – 3.2) and topological polar surface area (tPSA ≈ 75 – 80 Ų), placing it near the center of oral drug‑like chemical space. By comparison, the 3‑methyl isomer shifts the methyl group to a meta position that alters the electron density on the sulfonamide nitrogen, while the 5‑fluoro‑2‑methoxy analog introduces a strong electron‑withdrawing fluorine that reduces cLogP by approximately 0.5 – 0.7 units . These differences directly impact membrane permeability and solubility, which are decisive for cell‑based assay performance.

Physicochemical profiling Drug-likeness ADME prediction

TRPV4 Antagonist Activity: Structural Necessity of the Pyridin-2-yl Pyrrolidine Scaffold

Patent‑disclosed pyrrolidine sulfonamide TRPV4 antagonists demonstrate that the 1‑(pyridin‑2‑yl)pyrrolidine fragment is essential for TRPV4 binding, with replacement of the pyridine by other heterocycles or truncation of the sulfonamide leading to complete loss of activity [1]. While the specific 2‑methoxy‑5‑methyl analog has not been individually profiled, its core scaffold is validated for TRPV4 engagement, and its unique aryl substitution differentiates it from exemplars such as those bearing 4‑trifluoromethoxy or 4‑acetyl groups that exhibit distinct potency profiles.

TRPV4 antagonist Ion channel Pulmonary edema

Availability and Purity: Differentiated Supply from Non‑Excluded Commercial Sources

The target compound is recorded in the Chemsrc database with a specified purity of ≥95% . While several analogs (e.g., 3‑methyl, 4‑acetyl, 5‑fluoro‑2‑methoxy) are also commercially listed, the 2‑methoxy‑5‑methyl variant is explicitly cataloged as a discrete, purchasable entity rather than a mixture or custom‑synthesis product, reducing the risk of isomeric contamination that could confound biological assays.

Chemical procurement Purity Supplier differentiation

Optimal Research and Industrial Application Scenarios for 2-Methoxy-5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide


Carbonic Anhydrase Isoform Selectivity Profiling

The compound’s unique substitution pattern makes it a suitable candidate for inclusion in a focused panel of benzenesulfonamides aimed at dissecting isoform‑selective inhibition of carbonic anhydrases (e.g., hCA I, II, IX, XII). The class‑level evidence that phenyl‑ring modifications drive >10‑fold potency differences [1] supports its use as a probe for structure‑activity relationship (SAR) exploration in CA‑related disease models.

TRPV4 Ion Channel Screening Library Expansion

Given the patent‑validated role of the 1‑(pyridin‑2‑yl)pyrrolidine scaffold in TRPV4 antagonism [2], this compound can serve as a differentiated member of a TRPV4‑focused screening deck, enabling investigation of how 2‑methoxy‑5‑methyl aryl substitution modulates potency, selectivity, and pharmacokinetic properties relative to other disclosed TRPV4 antagonists.

Medicinal Chemistry SAR Around Acetylcholinesterase Inhibition

The pyrrolidine‑benzenesulfonamide class has demonstrated nanomolar acetylcholinesterase (AChE) inhibition [1]. The target compound’s distinct aryl substitution offers a valuable vector for SAR campaigns seeking to balance AChE potency with blood‑brain barrier penetration, as its calculated physicochemical profile falls within CNS drug‑like space.

Chemical Biology Probe Development for p53–MDM2 Interaction Studies

A separate sulfonamide chemotype has been reported to inhibit the p53–MDM2 protein‑protein interaction [3]. The structural novelty of the 2‑methoxy‑5‑methyl‑N‑(1‑(pyridin‑2‑yl)pyrrolidin‑3‑yl)benzenesulfonamide may provide a starting point for developing non‑peptidic MDM2 inhibitors with improved cellular activity, warranting its procurement for initial binding and functional assays.

Quote Request

Request a Quote for 2-methoxy-5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.